(3-(Thiophène-2-yl)-1,2,4-oxadiazol-5-yl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

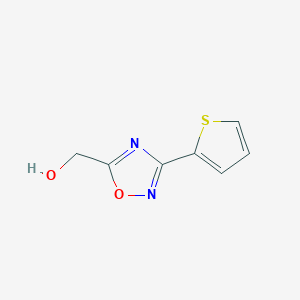

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring

Applications De Recherche Scientifique

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile oxide, leading to the formation of the oxadiazole ring . The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

Reduction: Various reduced oxadiazole derivatives.

Substitution: Halogenated thiophene derivatives.

Mécanisme D'action

The mechanism of action of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: A precursor in the synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol.

2-(Thiophen-2-yl)benzo[b]thiophene: Another thiophene-based compound with potential biological activity.

2,5-Dimethylthiophene: A simpler thiophene derivative used in various chemical applications.

Uniqueness

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct chemical and biological properties

Activité Biologique

The compound (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol is part of a broader class of oxadiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

Chemical Structure : The compound consists of a thiophene ring attached to a 1,2,4-oxadiazole moiety with a hydroxymethyl group. This unique structure contributes to its biological properties.

Synthesis : The synthesis typically involves multi-step reactions starting from thiophene derivatives and thiosemicarbazides. Common methods include cyclization under acidic or basic conditions to form the oxadiazole ring, followed by functionalization to introduce the hydroxymethyl group.

2.1 Antimicrobial Properties

Compounds containing the oxadiazole moiety have been reported to exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol possess potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

| Microbial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 20–30 mm |

| Escherichia coli | 15–25 mm |

| Candida albicans | 18–22 mm |

2.2 Antiviral Activity

Recent research has identified oxadiazole derivatives as potential antiviral agents. For example, compounds structurally related to (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol have shown activity against dengue virus by inhibiting the viral polymerase . The most effective analogs demonstrated submicromolar activity against all four dengue virus serotypes.

2.3 Anticancer Activity

The anticancer potential of oxadiazoles has been explored extensively. Studies indicate that (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific pathways affected include those involving apoptosis regulators such as caspases and Bcl-2 family proteins .

The biological mechanisms underlying the activity of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol are multifaceted:

Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in cellular metabolism or pathogen survival.

Receptor Modulation : Binding to specific receptors involved in signaling pathways can modulate immune responses or tumor growth.

Cell Cycle Interference : By affecting key regulatory proteins in the cell cycle, this compound can induce apoptosis in cancer cells.

4. Case Studies

Several studies have documented the biological effects of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole compounds against clinical isolates of Staphylococcus aureus and found that modifications at the thiophene position significantly enhanced antibacterial activity .

- Antiviral Screening Against Dengue Virus : A high-throughput screening identified several oxadiazole derivatives with potent inhibitory effects on dengue virus polymerase, demonstrating their potential as antiviral agents .

- Anticancer Research : Research indicated that specific modifications to the oxadiazole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Propriétés

IUPAC Name |

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-4-6-8-7(9-11-6)5-2-1-3-12-5/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURQVSUZJLTVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.